Cas no 2309468-92-4 (Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1))

Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1)
- 2-Amino-4-hydroxybenzonitrile hydrochloride
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- インチ: 1S/C7H6N2O.ClH/c8-4-5-1-2-6(10)3-7(5)9;/h1-3,10H,9H2;1H
- InChIKey: WBMOTJKWYQLBGQ-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(O)=CC=1N)#N.Cl
Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7353608-2.5g |
2-amino-4-hydroxybenzonitrile hydrochloride |
2309468-92-4 | 95.0% | 2.5g |
$2631.0 | 2025-03-11 | |
Enamine | EN300-7353608-10.0g |
2-amino-4-hydroxybenzonitrile hydrochloride |
2309468-92-4 | 95.0% | 10.0g |
$5774.0 | 2025-03-11 | |
1PlusChem | 1P028L3U-1g |
2-amino-4-hydroxybenzonitrilehydrochloride |
2309468-92-4 | 95% | 1g |
$1722.00 | 2024-05-24 | |
1PlusChem | 1P028L3U-50mg |
2-amino-4-hydroxybenzonitrilehydrochloride |
2309468-92-4 | 95% | 50mg |
$448.00 | 2024-05-24 | |
1PlusChem | 1P028L3U-5g |
2-amino-4-hydroxybenzonitrilehydrochloride |
2309468-92-4 | 95% | 5g |
$4875.00 | 2023-12-18 | |
1PlusChem | 1P028L3U-10g |
2-amino-4-hydroxybenzonitrilehydrochloride |
2309468-92-4 | 95% | 10g |
$7199.00 | 2023-12-18 | |
1PlusChem | 1P028L3U-100mg |
2-amino-4-hydroxybenzonitrilehydrochloride |
2309468-92-4 | 95% | 100mg |
$638.00 | 2024-05-24 | |
1PlusChem | 1P028L3U-2.5g |
2-amino-4-hydroxybenzonitrilehydrochloride |
2309468-92-4 | 95% | 2.5g |
$3314.00 | 2023-12-18 | |
Enamine | EN300-7353608-0.1g |
2-amino-4-hydroxybenzonitrile hydrochloride |
2309468-92-4 | 95.0% | 0.1g |
$466.0 | 2025-03-11 | |
Enamine | EN300-7353608-0.25g |
2-amino-4-hydroxybenzonitrile hydrochloride |
2309468-92-4 | 95.0% | 0.25g |
$666.0 | 2025-03-11 |
Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1)に関する追加情報
Research Briefing on Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) (CAS: 2309468-92-4) in Chemical Biology and Pharmaceutical Applications
Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) (CAS: 2309468-92-4) is a chemically modified benzonitrile derivative that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its amino and hydroxyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The hydrochloride salt form enhances its solubility, making it more suitable for biological assays and formulation studies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) as a precursor in the synthesis of novel tyrosine kinase inhibitors. The study highlighted its efficacy in improving binding affinity to target proteins, attributed to the strategic positioning of its functional groups. Molecular docking simulations revealed that the amino and hydroxyl groups facilitate hydrogen bonding with key residues in the ATP-binding pocket of kinases, suggesting its utility in designing next-generation anticancer therapies.
Another notable application of this compound was reported in a Bioorganic & Medicinal Chemistry Letters paper, where it was employed as a building block for antimicrobial peptidomimetics. The study demonstrated that derivatives of Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) exhibited potent activity against multidrug-resistant bacterial strains, including MRSA. The hydrochloride salt's stability under physiological conditions was a critical factor in achieving consistent in vivo performance, as evidenced by pharmacokinetic studies in murine models.
Beyond its therapeutic potential, recent advancements in synthetic methodologies have streamlined the production of Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1). A 2024 Organic Process Research & Development article detailed a scalable, green chemistry approach using catalytic hydrogenation, which reduced byproduct formation and improved yield to over 85%. This progress addresses previous challenges in large-scale synthesis, paving the way for industrial adoption.
In conclusion, Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) (CAS: 2309468-92-4) represents a promising scaffold in medicinal chemistry, with demonstrated applications in kinase inhibition and antimicrobial development. Its synthetic accessibility and bioactive properties position it as a valuable tool for researchers aiming to tackle unmet medical needs. Future studies may explore its utility in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, further expanding its impact on drug discovery.
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